1-cyclohexyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine
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Overview
Description
1-CYCLOHEXYL-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 1-CYCLOHEXYL-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with a suitable benzoyl chloride derivative under basic conditions to form the benzodiazole core. The cyclohexyl group can be introduced through a subsequent alkylation reaction using cyclohexyl bromide. The final product is obtained after purification through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-CYCLOHEXYL-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like toluene or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-CYCLOHEXYL-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various enzymes and receptors, modulating their activity. The pyridin-2-ylmethyl group enhances the compound’s binding affinity and selectivity towards these targets . The cyclohexyl group contributes to the compound’s overall stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
1-CYCLOHEXYL-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other similar compounds, such as:
N-(PYRIDIN-2-YL)AMIDES: These compounds share the pyridin-2-yl group but differ in the amide linkage, which affects their chemical reactivity and biological activity.
IMIDAZO[1,2-A]PYRIDINES: These compounds have a similar heterocyclic core but differ in the substitution pattern, leading to variations in their pharmacological properties.
The uniqueness of 1-CYCLOHEXYL-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22N4 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-cyclohexyl-N-(pyridin-2-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C19H22N4/c1-2-7-17(8-3-1)23-14-22-18-12-15(9-10-19(18)23)21-13-16-6-4-5-11-20-16/h4-6,9-12,14,17,21H,1-3,7-8,13H2 |
InChI Key |
CRCAGJFOXKTLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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